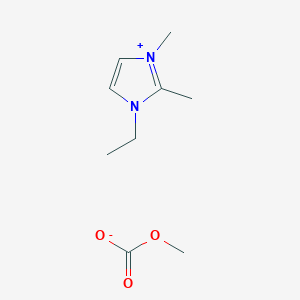
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
Descripción general
Descripción
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, also known as MPAPA, is a novel and potent agonist of metabotropic glutamate receptor 2 (mGluR2). It was first synthesized in 2001 by scientists at Eli Lilly and Company. Since then, it has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Bone Turnover and Osteoporosis Treatment
- Nonpeptide Alphavbeta3 Antagonists : This compound was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. It has an excellent in vitro profile and significant efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Pharmaceutical Compound Stability
- Formation of Multiple Layer Hydrates : The pharmaceutical compound A, containing this acid, exists in various crystalline forms, including anhydrous and multiple hydrate forms. Its hydration state is crucial for stability, particularly in preventing tablet cracking at higher humidities (Zhao et al., 2009).
Green Chemistry Applications
- Corrosion Inhibition : Schiff's bases derived from this compound have shown potential as corrosion inhibitors for mild steel in acidic solutions. This application is significant in material science and industrial processes (Gupta et al., 2016).
Pharmaceutical Synthesis
- Synthesis of Amino Acids : The compound has been used in asymmetric biocatalysis for the production of pharmaceutical intermediates, such as S-3-amino-3-phenylpropionic acid, a crucial component in the synthesis of certain medications (Li et al., 2013).
Material Science
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : These hydrogels, when modified with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit increased thermal stability and potential antibacterial and antifungal activities. This is relevant in biomedical applications (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
3-amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDJSZHYFNBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592375 | |
| Record name | 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
CAS RN |
773126-35-5 | |
| Record name | 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)









![2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid](/img/structure/B1602695.png)


